molecular formula C15H13BrN2O4 B2469561 [2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380553-51-5

[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2469561
CAS RN: 380553-51-5
M. Wt: 365.183
InChI Key: YVBOOEURTBIMDN-UHFFFAOYSA-N
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Description

[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various applications, including as a tool for studying cellular processes and as a potential therapeutic agent. In

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Efficient Synthesis Techniques

    An efficient synthesis route has been developed for derivatives closely related to "[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate," focusing on compounds that serve as intermediates for pharmacologically active molecules. These synthetic methodologies emphasize regioselective transformations and the introduction of functional groups to increase molecular diversity and potential biological activity (Hirokawa, Horikawa, & Kato, 2000).

  • Ring Expansion and Molecular Modification

    Studies have explored the ring expansion of related heterocyclic compounds, leading to the formation of novel cyclic structures. These transformations are crucial for the development of compounds with unique pharmacological profiles (Bullock, Carter, Gregory, & Shields, 1972).

  • Carboxylation Techniques

    Electrocatalytic carboxylation represents a significant method for introducing carboxylate groups into pyridine derivatives, utilizing CO2 in ionic liquids. This approach is environmentally friendly and provides a path towards the synthesis of carboxylated compounds, potentially expanding the utility of "this compound" derivatives in pharmaceutical applications (Feng, Huang, Liu, & Wang, 2010).

Potential Biological Activities

  • Anticancer Properties

    Certain derivatives of "this compound" have been investigated for their anticancer properties, demonstrating the ability to overcome drug resistance in cancer cells. These studies highlight the potential of these compounds to synergize with existing cancer therapies and target resistant cancer cell lines (Das et al., 2009).

  • Photodynamic Therapy Application

    The synthesis and characterization of new derivatives with potential applications in photodynamic therapy (PDT) for cancer treatment have been reported. These compounds show promising photophysical and photochemical properties, including high singlet oxygen quantum yields, which are essential for the effectiveness of PDT (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-21-13-4-2-12(3-5-13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBOOEURTBIMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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